molecular formula C8H18ClNO B6166760 rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis CAS No. 2763584-82-1

rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis

Cat. No. B6166760
CAS RN: 2763584-82-1
M. Wt: 179.7
InChI Key:
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Description

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, also known as cis-rac-2-propylpiperidin-3-ol hydrochloride, is an enantiomer of rac-2-propylpiperidin-3-ol hydrochloride, and is used in a variety of scientific research applications. It is an important compound used in the synthesis of several drugs, and is also used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, is used in a variety of scientific research applications. It is used in the synthesis of several drugs, such as anti-inflammatory agents, analgesics, and anticonvulsants. It is also used in the synthesis of other compounds, such as amino acids and peptides. Furthermore, it is used in the study of enzyme kinetics, and in the study of the structure and function of proteins.

Mechanism of Action

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, acts as an inhibitor of enzymes. It binds to the enzyme and prevents it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the type of reaction and the type of enzyme.
Biochemical and Physiological Effects
Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as dopamine and serotonin. Furthermore, it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it is easy to use and can be stored for long periods of time without degrading. However, it can be difficult to obtain a pure sample of the compound, and it is not always easy to control the enantiomeric purity of the compound.

Future Directions

The use of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, in scientific research is an area of active research. Some potential future directions for research include the development of new synthesis methods for the compound, the study of its mechanism of action, and the development of new applications for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, and on the advantages and limitations of using the compound in laboratory experiments.

Synthesis Methods

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, is synthesized by a process known as asymmetric synthesis. This process involves the use of a chiral catalyst to promote the formation of the desired enantiomer. The catalyst used is usually an optically active compound, such as an amino acid or an alcohol. The reaction is then carried out in a solvent, such as methanol or ethanol, and the desired product is isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-propylpiperidine", "propionaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-propylpiperidine and propionaldehyde in the presence of sodium hydroxide to form racemic 2-propylpiperidine-3-carbaldehyde.", "Step 2: Reduction of racemic 2-propylpiperidine-3-carbaldehyde with sodium borohydride to form racemic 2-propylpiperidine-3-carbinol.", "Step 3: Separation of racemic 2-propylpiperidine-3-carbinol into its enantiomers using chiral chromatography.", "Step 4: Conversion of (2R)-2-propylpiperidin-3-ol to its hydrochloride salt by treatment with hydrochloric acid.", "Step 5: Formation of the cis isomer by recrystallization from diethyl ether." ] }

CAS RN

2763584-82-1

Product Name

rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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